molecular formula C22H32ClNO3 B016155 Esoxybutynin Chloride CAS No. 230949-16-3

Esoxybutynin Chloride

Cat. No. B016155
M. Wt: 393.9 g/mol
InChI Key: SWIJYDAEGSIQPZ-VZYDHVRKSA-N
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Description

Oxybutynin Chloride is a pharmacological agent primarily known for its application in treating overactive bladder syndrome (OAB). It operates as a cholinergic-muscarinic receptor antagonist, offering a safe and effective remedy for patients with OAB by modulating bladder smooth muscle contraction.

Synthesis Analysis

Specific details on the synthesis of Oxybutynin Chloride were not directly available. However, it's known that the compound undergoes metabolism primarily in the liver and the proximal gastrointestinal tract, mediated by the cytochrome P450 3A4 enzyme. The major metabolite, desethyloxybutynin, retains pharmacological activity, which contributes to the therapeutic effects and side profile of the drug.

Molecular Structure Analysis

Oxybutynin Chloride's molecular structure includes a tertiary amine, contributing to its antimuscarinic properties. This structural feature is crucial for its ability to cross biological membranes, including the blood-brain barrier, and for its interaction with muscarinic receptors in the bladder and other parts of the body.

Chemical Reactions and Properties

The antimuscarinic activity of Oxybutynin is attributed to its ability to competitively inhibit acetylcholine at muscarinic receptors. This mechanism underlies its therapeutic effect in reducing involuntary bladder contractions. Oxybutynin is also known to undergo extensive first-pass metabolism, leading to the formation of active and inactive metabolites.

Physical Properties Analysis

Oxybutynin Chloride is characterized by good oral bioavailability, though its effective therapeutic use is sometimes limited by systemic side effects due to its nonspecific anticholinergic activity. The development of topical gel formulations aims to provide consistent plasma levels while minimizing these side effects.

Chemical Properties Analysis

Oxybutynin demonstrates a broad spectrum of chemical interactions due to its anticholinergic, antimuscarinic, and direct muscle relaxant properties. These interactions are pivotal in its efficacy in treating symptoms of OAB, such as urinary urgency, frequency, and incontinence.

For further details and scientific insights, refer to the following sources:

Scientific Research Applications

Treatment of Overactive Bladder Syndrome (OAB)

  • Scientific Field : Urology
  • Application Summary : Oxybutynin Chloride is primarily indicated for the treatment of overactive bladder syndrome (OAB). It remains the most widely prescribed compound for OAB in the world .
  • Methods of Application : Oxybutynin Chloride can be administered in various formulations including immediate- and extended-release tablets, transdermal patch and gel, vaginal ring, and suppository .
  • Results or Outcomes : OAB is a significant problem for men and women said to affect over 33 million adults in the USA, with the prevalence increasing with age. These symptoms can alter quality of life, with both physical and psychological impairment, as well as cause significant financial burden including the cost of sanitary supplies and decreased work productivity .

Formulation of Oxybutynin Chloride Microparticle-Loaded Suppositories

  • Scientific Field : Pharmaceutical Sciences
  • Application Summary : The research work deals with the formulation and characterization of Oxybutynin Chloride (OXC) microparticle-loaded mucoadhesive suppositories which may remain adhered in the lower rectum and avoid first pass metabolism .
  • Methods of Application : The emulsification–ionic gelation method is employed to prepare OXC microparticles. Sodium alginate (concentration 1–2%) and 1% w/v Carbopol 971P were used to prepare OXC microparticles .
  • Results or Outcomes : In vivo study elicits rapid increase in absorption of drug from microparticles loaded suppository when compared with the oral formulation and drug loaded suppository in rats. OXC microparticles loaded suppository is novel and promising drug delivery system for rectal administration and may avoid anticholinergic side effects of hepatic metabolite, N-desethyloxybutynin .

Safety And Hazards

Esoxybutynin Chloride should not be used if you have untreated or uncontrolled narrow-angle glaucoma, a blockage in your digestive tract (stomach or intestines), or if you are unable to urinate . Before using Esoxybutynin Chloride, you should tell your doctor if you have glaucoma, liver or kidney disease, an enlarged prostate, myasthenia gravis, ulcerative colitis, a blockage in your stomach or intestines, or a stomach disorder such as gastroesophageal reflux disease (GERD) or slow digestion .

Future Directions

Esoxybutynin Chloride has been available for more than 30 years, with a proven record of safety and efficacy in the treatment of overactive bladder patients who require pharmacotherapy . Striving for improved tolerability and efficacy, Esoxybutynin Chloride has evolved into newer formulations to treat overactive bladder . In some instances, Esoxybutynin Chloride can be utilized to control bladder spasms caused by indwelling ureteral stents or Foley catheters .

properties

IUPAC Name

4-(diethylamino)but-2-ynyl (2S)-2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO3.ClH/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20;/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3;1H/t22-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWIJYDAEGSIQPZ-VZYDHVRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC#CCOC(=O)[C@](C1CCCCC1)(C2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30945773
Record name 4-(Diethylamino)but-2-yn-1-yl cyclohexyl(hydroxy)phenylacetate--hydrogen chloride (1/1)
Source EPA DSSTox
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Molecular Weight

393.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Esoxybutynin Chloride

CAS RN

230949-16-3
Record name (S)-Oxybutynin hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=230949-16-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Esoxybutynin Chloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0230949163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Diethylamino)but-2-yn-1-yl cyclohexyl(hydroxy)phenylacetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30945773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-Cyclohexyl-hydroxy-phenyl-acetic acid 4-diethylamino-but-2-ynyl ester hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Esoxybutynin Chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
SM Vouri, CD Kebodeaux, PM Stranges… - Archives of gerontology …, 2017 - Elsevier
Introduction Antimuscarinics should be used with caution in older adults with overactive bladder (OAB) due to anticholinergic adverse events (AEs). Systematic reviews and meta-…
K Stangel-Wjcikiewicz, M Piwowar - Bio-Algorithms and Med …, 2015 - degruyter.com
The paper presents an overview of the current studies attempting to determine the genetic background of urinary incontinence (UI) problems. The overview referred to the adaptations of …
D Farmaco - HPLC Methods for Recently Approved …, 2005 - books.google.com
Each chapter is headed by the name and structure of the target compound as well as other useful data such as the CAS Registry Number, molecular formula, molecular weight, and …
Number of citations: 3 books.google.com

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